molecular formula C9H21P B1584992 Tripropylphosphine CAS No. 2234-97-1

Tripropylphosphine

Cat. No.: B1584992
CAS No.: 2234-97-1
M. Wt: 160.24 g/mol
InChI Key: KCTAHLRCZMOTKM-UHFFFAOYSA-N
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Description

Tripropylphosphine (C₉H₂₁P, CAS 2234-97-1) is a tertiary alkylphosphine with three n-propyl groups bonded to a central phosphorus atom. It has a molecular weight of 160.24 g/mol and a density of 0.801 g/mL . Its boiling point ranges between 72–74°C, and it is highly pyrophoric (ignites spontaneously in air), requiring handling under inert atmospheres . Key applications include its use as a ligand in transition metal catalysis, a reducing agent in organometallic synthesis, and a precursor in the production of water-soluble this compound oxide (TPPO) during aldehyde homologation reactions .

Properties

IUPAC Name

tripropylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAHLRCZMOTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176876
Record name Tripropylphosphine
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2234-97-1
Record name Tripropylphosphine
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Record name Tripropylphosphine
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Record name Tripropylphosphine
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Record name Tripropylphosphine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropylphosphine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sulfur under mild conditions.

    Substitution: Halogenated compounds under inert atmosphere.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

Tripropylphosphine is widely utilized in organic synthesis, particularly in the formation of phosphonium salts and as a ligand in metal-catalyzed reactions. The following table summarizes key applications in this domain:

Application Description References
Phosphonium Salt Formation Reacts with alkyl halides to form phosphonium salts used in nucleophilic substitutions.
Catalyst for Cross-Coupling Reactions Acts as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yield and selectivity.
Synthesis of Organophosphorus Compounds Utilized in the synthesis of various organophosphorus compounds, contributing to agricultural and pharmaceutical chemistry.

Catalytic Applications

In catalysis, this compound serves as an effective ligand for transition metals, facilitating various reactions such as:

  • Hydroformylation: TPP is used to enhance the regioselectivity and yield of aldehydes from olefins.
  • Hydrogenation Reactions: It acts as a stabilizing ligand for metal catalysts, improving the efficiency of hydrogenation processes.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in drug design and delivery systems:

  • Mitochondria-Targeted Drug Delivery: TPP derivatives are being explored as carriers for targeted drug delivery to mitochondria, enhancing the efficacy of anticancer drugs while minimizing side effects .
  • Antitumor Activity: Compounds modified with TPP have shown promising results in inhibiting tumor growth by selectively targeting mitochondrial functions .

Case Study 1: Mitochondria-Targeted Anticancer Agents

Research has demonstrated that TPP can be conjugated with various anticancer agents to improve their delivery to mitochondria. For instance, TPP-conjugated doxorubicin (DOX) exhibited enhanced cytotoxicity against drug-resistant cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Phosphonium Salt Synthesis

A study reported the synthesis of phosphonium salts using this compound and alkyl halides, achieving high yields and purity. This method has been applied to develop new pharmaceuticals with improved biological activity .

Comparison with Similar Compounds

Triethylphosphine (C₆H₁₅P)

  • Structure and Properties : Smaller ethyl groups reduce steric bulk compared to tripropylphosphine. Triethylphosphine has a lower molecular weight (118.16 g/mol) and higher volatility.
  • Reactivity : Increased basicity due to shorter alkyl chains, which enhance electron donation to metals. This makes it more reactive in certain catalytic cycles but less stable in air.
  • Applications : Preferred in reactions requiring faster ligand exchange, whereas this compound’s longer chains offer better steric protection for metal centers .

Tri-tert-butylphosphine (C₁₂H₂₇P)

  • Structure and Properties : Extremely bulky tert-butyl groups create a highly sterically hindered environment. This reduces basicity but enhances stability of metal complexes.
  • Reactivity: Limited applications in small-molecule catalysis due to excessive bulk but useful in stabilizing low-coordination-state metal centers.
  • Contrast : this compound strikes a balance between steric protection and reactivity, making it more versatile in diverse catalytic systems .

Triphenylphosphine (C₁₈H₁₅P)

  • Structure and Properties : Aromatic phenyl groups provide strong π-accepting ability but weak σ-donation. Less air-sensitive than this compound.
  • Reactivity: Widely used in cross-coupling reactions (e.g., Stille, Suzuki), but this compound’s stronger σ-donor capability enhances electron-rich metal centers in hydrogenation and hydroformylation .

Physical and Chemical Property Comparison

Property This compound Triethylphosphine Tri-tert-butylphosphine Triphenylphosphine
Molecular Weight (g/mol) 160.24 118.16 210.32 262.29
Boiling Point (°C) 72–74 ~60–65 ~230 (decomposes) 377
Density (g/mL) 0.801 0.808 0.89 1.18
Pyrophoricity High High Moderate Low
Basicity (Relative) Moderate High Low Low

Biological Activity

Tripropylphosphine (TPP) is a phosphine compound that has garnered attention for its biological activity, particularly in the fields of cancer therapy and mitochondrial targeting. This article explores the various aspects of TPP's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is a member of the phosphine family, characterized by the presence of three propyl groups attached to a phosphorus atom. Its structure allows it to interact with biological systems in unique ways, particularly through its ability to target mitochondria.

  • Mitochondrial Targeting : TPP has a high affinity for mitochondrial membranes due to its lipophilic nature. This property enables it to selectively accumulate in tumor cells, which often exhibit altered mitochondrial dynamics compared to normal cells. The selective accumulation enhances the efficacy of TPP-based drugs while minimizing toxicity to healthy tissues .
  • Induction of Apoptosis : TPP derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting mitochondrial enzymes. This mechanism is particularly effective against cancer cells that rely heavily on mitochondrial metabolism .
  • Synergistic Effects : Research indicates that TPP can enhance the activity of established anticancer agents, such as paclitaxel. When used in combination, TPP derivatives demonstrate significantly lower IC50 values compared to their parent compounds, indicating a synergistic effect that could improve therapeutic outcomes .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of various TPP derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundA5495Mitochondrial depolarization
PPh3-derivativeHeLa3Apoptosis induction
PPh3-allylbenzeneMCF-77Synergistic with paclitaxel
PPh3-coupled DOXHCT1162Direct mitochondrial targeting

Source: Compiled from various studies on TPP derivatives .

Case Studies

  • Antitumor Activity : A study investigated the effects of triphenylphosphine derivatives on the A549 lung cancer cell line. The results indicated that these compounds exhibited potent antitumor activity with IC50 values significantly lower than those of conventional chemotherapeutics. The selectivity for cancer cells was attributed to the targeted accumulation in mitochondria .
  • Anti-inflammatory Properties : Another research effort evaluated TPP complexes for their anti-inflammatory effects using LPS-stimulated THP-1 macrophage-like cells. The complexes demonstrated a capacity to modulate pro-inflammatory cytokine secretion, suggesting potential applications in treating inflammatory diseases alongside cancer therapy .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Selective Toxicity : TPP derivatives show selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that TPP affects cellular metabolism by targeting mitochondrial functions, thereby influencing energy production and apoptosis pathways .
  • Potential for Drug Development : The unique properties of TPP make it a promising candidate for developing new anticancer drugs that can effectively target mitochondria and overcome drug resistance in tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripropylphosphine
Reactant of Route 2
Reactant of Route 2
Tripropylphosphine

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